molecular formula C6H13BrO B2476377 1-Bromo-3-methoxy-3-methylbutane CAS No. 84715-34-4

1-Bromo-3-methoxy-3-methylbutane

Cat. No.: B2476377
CAS No.: 84715-34-4
M. Wt: 181.073
InChI Key: HMCZVEFRWYFZIM-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-3-methylbutane is an organic compound with the molecular formula C6H13BrO It is a brominated ether, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a butane backbone

Mechanism of Action

Target of Action

1-Bromo-3-methoxy-3-methylbutane is a chemical compound with the molecular formula C6H13BrO . .

Mode of Action

It is known that brominated compounds like this can undergo elimination reactions via the e2 mechanism . In such reactions, a base abstracts a proton from the carbon adjacent to the carbon-bromine bond, leading to the formation of a double bond and the release of a bromide ion .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of a base is necessary for this compound to undergo an E2 elimination reaction . Furthermore, the compound’s stability and reactivity could be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxy-3-methylbutane can be synthesized through the reaction of 3-methoxy-3-methylbutan-1-ol with carbon tetrabromide and triphenylphosphine in dichloromethane at 0°C . This method involves the conversion of the hydroxyl group to a bromine atom, resulting in the formation of the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of brominating agents and appropriate solvents under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methoxy-3-methylbutane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions, alkoxides, or amines. For example, reacting with sodium methoxide in methanol can lead to the formation of 3-methoxy-3-methylbutane.

    Elimination Reactions: Under basic conditions, such as with potassium tert-butoxide in tert-butanol, the compound can undergo elimination to form alkenes.

Major Products:

    Substitution: 3-Methoxy-3-methylbutane

    Elimination: Alkenes, such as 3-methyl-2-butene

Scientific Research Applications

1-Bromo-3-methoxy-3-methylbutane has several applications in scientific research:

Comparison with Similar Compounds

    1-Bromo-3-methylbutane: Similar in structure but lacks the methoxy group.

    3-Bromo-1-methoxypropane: Similar in structure but has a different carbon chain length.

Uniqueness: 1-Bromo-3-methoxy-3-methylbutane is unique due to the presence of both a bromine atom and a methoxy group on the same molecule, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

1-bromo-3-methoxy-3-methylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-6(2,8-3)4-5-7/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCZVEFRWYFZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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